molecular formula C9H8BrNO4 B572950 Methyl 2-(2-bromo-5-nitrophenyl)acetate CAS No. 1261682-76-1

Methyl 2-(2-bromo-5-nitrophenyl)acetate

Cat. No.: B572950
CAS No.: 1261682-76-1
M. Wt: 274.07
InChI Key: GYGZNFZMPAFWMI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-5-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-nitrophenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 2-(2-bromo-5-aminophenyl)acetate.

    Hydrolysis: Formation of 2-(2-bromo-5-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl 2-(2-bromo-5-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-5-nitrophenyl)acetate in chemical reactions involves the activation of the bromine and nitro groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These transformations are facilitated by the electronic properties of the aromatic ring, which stabilize the intermediates formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-nitrophenyl)acetate
  • Methyl 2-bromo-5-nitrobenzoate
  • Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Uniqueness

Methyl 2-(2-bromo-5-nitrophenyl)acetate is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and analogs.

Properties

IUPAC Name

methyl 2-(2-bromo-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGZNFZMPAFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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